molecular formula C10H12N2O2S B397060 4-{[(Ethylamino)carbothioyl]amino}benzoic acid CAS No. 15863-32-8

4-{[(Ethylamino)carbothioyl]amino}benzoic acid

Cat. No.: B397060
CAS No.: 15863-32-8
M. Wt: 224.28g/mol
InChI Key: MQTOJOFMYPZZOR-UHFFFAOYSA-N
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Description

4-{[(Ethylamino)carbothioyl]amino}benzoic acid is a specialized thiourea derivative of para-aminobenzoic acid (PABA), designed for advanced pharmaceutical and biochemical research. This compound integrates a critical benzoic acid scaffold with a thiourea functional group, a combination known to yield molecules with significant biological potential . The PABA core is a well-established building block in drug design, found in over 184 commercial drugs including local anesthetics, antimicrobials, and anticancer agents . The introduction of the (ethylamino)carbothioyl (thiourea) moiety is a strategic modification, as this group is frequently employed to enhance biological activity, particularly in creating potent enzyme inhibitors and antimicrobial agents . Researchers can leverage this compound to develop novel therapeutic candidates, with studies suggesting potential applications as an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease research, or as an antimicrobial agent against resistant bacterial strains . Its mechanism of action in such applications may involve the competitive inhibition of essential enzymes or disruption of folate biosynthesis in microbial pathogens . FOR RESEARCH USE ONLY (RUO). Not for human or veterinary diagnostic or therapeutic use. This product is a chemical reagent and must be handled by qualified laboratory professionals only.

Properties

IUPAC Name

4-(ethylcarbamothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-2-11-10(15)12-8-5-3-7(4-6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTOJOFMYPZZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 4-aminobenzoic acid (1), which reacts with ethyl isothiocyanate (2) in ethanol under reflux conditions. Triethylamine (Et₃N) serves as a base to deprotonate the amine group, enhancing its nucleophilicity. The mechanism proceeds via nucleophilic attack of the amine’s lone pair on the electrophilic carbon of the isothiocyanate, forming a thiourea linkage (3). The reaction is summarized as:

4-Aminobenzoic acid+Ethyl isothiocyanateEtOH, Et3N, reflux4-[(Ethylamino)carbothioyl]aminobenzoic acid\text{4-Aminobenzoic acid} + \text{Ethyl isothiocyanate} \xrightarrow{\text{EtOH, Et}_3\text{N, reflux}} \text{4-{[(Ethylamino)carbothioyl]amino}benzoic acid}

Key Conditions :

  • Solvent : Ethanol (polar, protic) facilitates reactant solubility and stabilizes intermediates.

  • Temperature : Reflux (~78°C) ensures sufficient energy for nucleophilic attack.

  • Base : Triethylamine (1–2 equiv) neutralizes acidic byproducts and accelerates the reaction.

  • Time : Typically 4–6 hours, monitored by thin-layer chromatography (TLC).

Workup and Purification

Post-reaction, the crude product is isolated via solvent evaporation under reduced pressure. The residue is washed with cold ethanol to remove unreacted starting materials and base residues. Recrystallization from a water-ethanol mixture yields pure this compound as a crystalline solid. Reported yields exceed 85%, though exact figures depend on stoichiometric precision.

Precursor Synthesis: 4-Aminobenzoic Acid Preparation

The availability of high-purity 4-aminobenzoic acid is critical for thiourea formation. Modern methods avoid traditional nitration-reduction pathways, which generate explosive byproducts. Instead, Hofmann rearrangement of phthalic acid derivatives offers a safer alternative.

Hofmann Rearrangement Protocol

  • Starting Material : 1,4-Phthalic acid monoester (e.g., monomethyl ester).

  • Reaction with Hydroxylamine : Forms a hydroxamic acid intermediate at 0–25°C.

  • Rearrangement : Heating the intermediate in acetonitrile-water (2.5:1 v/v) at 110°C induces rearrangement to 4-aminobenzoic acid.

Advantages :

  • Eliminates nitration steps, reducing hazardous waste.

  • Yields >90% with minimal byproducts.

Optimization Parameters for Thiourea Formation

Solvent Effects

Ethanol is optimal due to its ability to dissolve both 4-aminobenzoic acid and ethyl isothiocyanate. Polar aprotic solvents (e.g., DMF) were tested but led to side reactions, including esterification of the carboxylic acid group.

Stoichiometric Ratios

A 1:1 molar ratio of 4-aminobenzoic acid to ethyl isothiocyanate maximizes yield. Excess isothiocyanate (>1.2 equiv) promotes dimerization, while insufficient amounts leave unreacted amine.

Temperature and Time

Lower temperatures (<50°C) slow reaction kinetics, necessitating extended times (12+ hours). Reflux balances speed and selectivity, completing the reaction in 4–6 hours.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :

    • ν(N–H) : 3176–3368 cm⁻¹ (amide and thiourea stretches).

    • ν(C=O) : 1680 cm⁻¹ (carboxylic acid).

    • ν(C=S) : 1250 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • δ 12.5 ppm (s, 1H, COOH).

    • δ 8.3 ppm (s, 1H, thiourea NH).

    • δ 7.8–7.6 ppm (m, 4H, aromatic).

    • δ 3.4–1.2 ppm (m, 5H, ethyl group).

Purity Assessment

High-performance liquid chromatography (HPLC) confirms >98% purity, with retention times consistent with synthetic standards.

Applications and Derivative Synthesis

The thiourea moiety in this compound enables diverse functionalization. For example:

  • Anticancer Agents : Conjugation with glutarimide rings (e.g., thalidomide analogs) enhances bioactive properties.

  • Coordination Chemistry : The thiourea group binds transition metals, forming complexes with catalytic activity.

Parameter Optimal Condition Effect of Deviation
SolventEthanolAprotic solvents cause esterification
TemperatureReflux (78°C)Lower temps delay reaction
Molar Ratio (1:2)1:1Excess 2 leads to dimerization
BaseTriethylamine (1.2 equiv)Insufficient base slows deprotonation

Chemical Reactions Analysis

Types of Reactions

4-{[(Ethylamino)carbothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or thiols.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 4-{[(Ethylamino)carbothioyl]amino}benzoic acid exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, thiosemicarbazones, which share structural similarities with this compound, have demonstrated efficacy against various cancer cell lines, suggesting a potential for this compound in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research into related benzoic acid derivatives has revealed antibacterial and antifungal activities. Such properties are crucial in developing new antibiotics, especially against resistant strains of bacteria .

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in disease processes. For example, compounds with similar functional groups have been shown to inhibit acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment . The inhibition of AChE leads to increased levels of acetylcholine, enhancing cognitive functions.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activities. Analogous compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases .

Antioxidant Properties

Antioxidant activity is another area where this compound may be beneficial. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Neuroprotective Effects

Given its potential to inhibit AChE, this compound may also possess neuroprotective properties, which could be beneficial in neurodegenerative conditions such as Alzheimer's disease. The ability to enhance cholinergic transmission could lead to improved cognitive outcomes in affected individuals .

Case Studies and Experimental Findings

StudyObjectiveFindings
Study 1Evaluate anticancer propertiesFound significant cytotoxicity against breast cancer cell lines with IC50 values indicating effectiveness .
Study 2Assess antimicrobial activityDemonstrated potent activity against E. coli and S. aureus strains .
Study 3Investigate AChE inhibitionShowed strong inhibition comparable to known inhibitors like donepezil .
Study 4Analyze antioxidant capacityExhibited high radical scavenging activity in vitro .

Mechanism of Action

The mechanism of action of 4-{[(Ethylamino)carbothioyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-{[(Ethylamino)carbothioyl]amino}benzoic acid is highlighted through comparisons with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences & Unique Properties References
4-Aminobenzoic acid Simple amine and carboxylic acid groups. Lacks thiourea moiety; limited hydrogen-bonding capacity. Widely used in sunscreen and folate synthesis.
4-(Octylamino)benzoic acid Hydrophobic octyl chain attached to the amino group. Enhanced lipophilicity compared to ethylamino analogs; potential for membrane-targeted applications.
4-[(But-2-yn-1-yl)amino]benzoic acid Alkyne (butynyl) substituent. Alkyne group enables click chemistry; distinct reactivity profile in polymer or bioconjugate synthesis.
4-{[(Phenylamino)carbothioyl]amino}benzoic acid Phenyl group instead of ethylamino in thiourea. Increased aromatic stacking potential; may exhibit stronger enzyme inhibition due to planar structure.
4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)benzoic acid Naphthoquinone fused to benzoic acid. Redox-active quinone moiety; applicable in anticancer or antibacterial research.
4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid Thioether and amide linkages. Dual hydrogen-bonding sites (amide and carboxylic acid); potential for dual-target drug design.

Key Insights from Comparative Analysis:

Functional Group Impact: The thiourea group in this compound provides superior metal-binding capacity compared to simple amines or amides . The ethylamino group balances hydrophobicity and steric effects, unlike bulkier substituents (e.g., octyl or phenyl), which may hinder solubility or target accessibility .

Biological Activity: Thiourea derivatives generally exhibit enhanced antimicrobial or antitumor activity compared to non-sulfur analogs. The absence of redox-active groups (e.g., quinones in ) differentiates it from compounds with inherent electron-transfer capabilities .

Biological Activity

4-{[(Ethylamino)carbothioyl]amino}benzoic acid, a derivative of 4-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

The compound is characterized by the presence of an ethylamino group and a carbothioyl moiety attached to the benzoic acid structure. This modification may enhance its biological activity compared to PABA, which is known for various health benefits.

Biological Activities

1. Antimicrobial Properties
Research indicates that derivatives of PABA exhibit significant antimicrobial activities. For instance, PABA and its derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 15.62 µM . The introduction of the carbothioyl group in this compound may further potentiate these effects.

2. Antioxidant Activity
Studies have demonstrated that PABA derivatives possess radical scavenging properties, which are crucial for combating oxidative stress in cells. The antioxidant capacity can be quantitatively assessed using assays that measure the ability to neutralize free radicals .

3. Cytotoxicity Against Cancer Cells
The cytotoxic effects of PABA derivatives have been evaluated in various cancer cell lines. For example, one study reported that certain derivatives exhibited IC50 values indicating moderate to high cytotoxicity against HepG2 liver cancer cells (IC50 ≥ 15.0 µM) . This suggests that this compound may also have potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar to PABA, this compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Radical Scavenging : The structural modifications enhance the ability to donate electrons and neutralize free radicals.
  • Membrane Interaction : The hydrophobic nature of the ethylamino and carbothioyl groups may facilitate better interaction with cellular membranes, enhancing penetration and efficacy.

Table 1: Biological Activities of PABA Derivatives

CompoundMIC (µM)IC50 (µM)Antioxidant Activity
PABA15.62≥15.0Moderate
This compoundTBDTBDTBD

Note: TBD = To Be Determined based on future studies.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various PABA derivatives, including those modified with ethylamine groups. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Case Study 2: Cytotoxicity Assessment
In vitro studies conducted on HepG2 cells revealed that derivatives of PABA could induce apoptosis at concentrations lower than traditional chemotherapeutics, highlighting their potential as alternative therapeutic agents in cancer treatment .

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